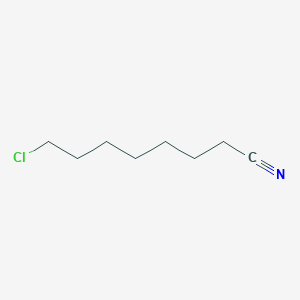
8-Chlorooctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorooctanenitrile is an organic compound with the molecular formula C8H14ClN It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to an octane chain with a chlorine atom at the eighth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Chlorooctanenitrile can be synthesized through several methods. One common approach involves the reaction of 8-chlorooctanoyl chloride with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. Safety measures are crucial due to the use of toxic reagents like sodium cyanide.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chlorooctanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid or an amide.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux.
Major Products:
Substitution: 8-Hydroxyoctanenitrile or 8-Aminooctanenitrile.
Reduction: 8-Aminooctane.
Hydrolysis: 8-Chlorooctanoic acid or 8-Chlorooctanamide.
Applications De Recherche Scientifique
8-Chlorooctanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Chlorooctanenitrile primarily involves its reactivity due to the presence of the nitrile and chlorine functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which increases the electrophilicity of the carbon atom adjacent to the chlorine.
Comparaison Avec Des Composés Similaires
- **Octanenitrile
8-Bromooctanenitrile: Similar structure but with a bromine atom instead of chlorine.
8-Iodooctanenitrile: Contains an iodine atom in place of chlorine.
Propriétés
Numéro CAS |
71905-35-6 |
|---|---|
Formule moléculaire |
C8H14ClN |
Poids moléculaire |
159.65 g/mol |
Nom IUPAC |
8-chlorooctanenitrile |
InChI |
InChI=1S/C8H14ClN/c9-7-5-3-1-2-4-6-8-10/h1-7H2 |
Clé InChI |
MLQMBTGDIYYOFL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC#N)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-Trifluoro-1-(1-methyl-1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14472311.png)
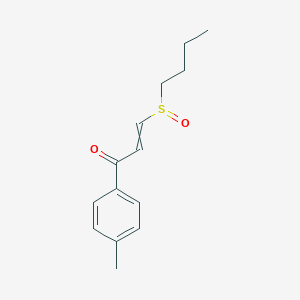
![2-Chloro-N-[(2,2-diphenylcyclopropyl)methyl]acetamide](/img/structure/B14472321.png)
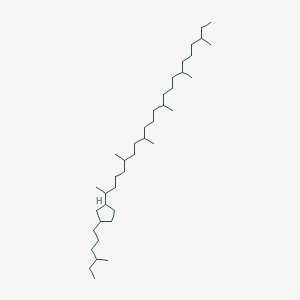
![3-Triethoxysilylpropan-1-amine;trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14472329.png)

![2-[Bis[(4-chlorophenyl)methyl]amino]acetic acid;hydrochloride](/img/structure/B14472337.png)
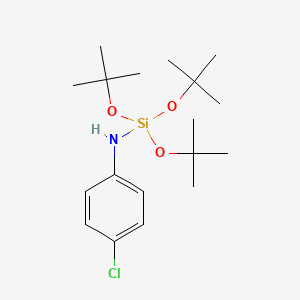
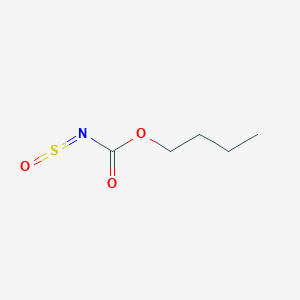
![Ethyl 2-[(cyanomethyl)sulfanyl]propanoate](/img/structure/B14472364.png)
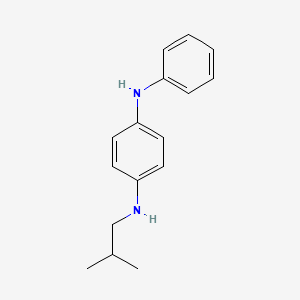
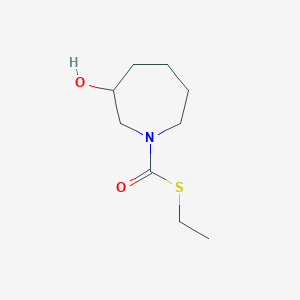
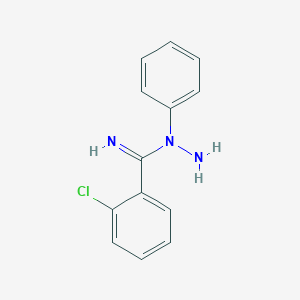
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
